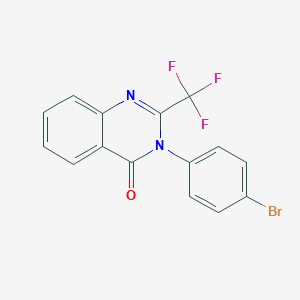
3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention among researchers due to its potential applications in the field of medicinal chemistry. This compound belongs to the quinazolinone family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways involved in cell proliferation, differentiation, and apoptosis. It has also been suggested that this compound may interact with specific receptors or enzymes to exert its effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory, anti-cancer, and anti-viral activities. It has also been found to possess potent inhibitory activity against several enzymes such as CDK4, GSK-3β, and PDE5. Additionally, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone in lab experiments include its potent biological activities and its ability to modulate various signaling pathways involved in cell proliferation, differentiation, and apoptosis. However, the limitations of using this compound include its potential toxicity and its complex synthesis method.
Future Directions
There are several future directions for the research on 3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone. These include:
1. Identification of the specific receptors or enzymes that interact with this compound to exert its effects.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Investigation of the potential use of this compound as a therapeutic agent for various diseases.
4. Evaluation of the potential toxicity of this compound in vivo.
5. Identification of the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and anti-viral activities of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention among researchers due to its potential applications in the field of medicinal chemistry. It exhibits potent biological activities and has the ability to modulate various signaling pathways involved in cell proliferation, differentiation, and apoptosis. However, further research is needed to fully understand the mechanism of action of this compound and to evaluate its potential use as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone is a multi-step process that involves the reaction of 4-bromoaniline with trifluoroacetic anhydride to form 3-(4-bromophenyl)-2-trifluoroacetylaniline. This intermediate is then reacted with 2-aminobenzonitrile in the presence of a catalyst to produce this compound.
Scientific Research Applications
3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-viral activities. It has also been found to possess potent inhibitory activity against several enzymes such as cyclin-dependent kinase 4 (CDK4), glycogen synthase kinase 3β (GSK-3β), and phosphodiesterase 5 (PDE5).
properties
Molecular Formula |
C15H8BrF3N2O |
|---|---|
Molecular Weight |
369.14 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-(trifluoromethyl)quinazolin-4-one |
InChI |
InChI=1S/C15H8BrF3N2O/c16-9-5-7-10(8-6-9)21-13(22)11-3-1-2-4-12(11)20-14(21)15(17,18)19/h1-8H |
InChI Key |
QPNIWLWVDMSJHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C(F)(F)F)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C(F)(F)F)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide](/img/structure/B262350.png)


![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B262355.png)


![1-(2-Chlorophenyl)-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B262358.png)
![2-Phenylpyrido[1,2-a]pyrimidin-5-ium](/img/structure/B262361.png)

![2-[4-(1H-inden-2-yl)-1-piperazinyl]ethanol](/img/structure/B262363.png)
![3-[(4-Chlorophenyl)sulfanyl]-3-{4-nitrophenyl}-1-phenyl-1-propanone](/img/structure/B262364.png)

